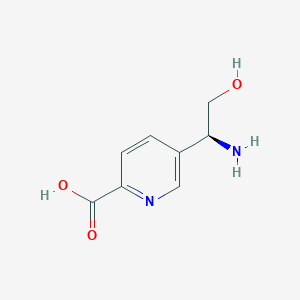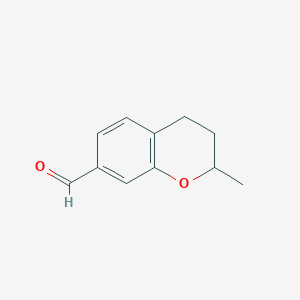
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a side chain containing an amino and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived chemicals to enhance sustainability. The use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions has been explored for the efficient synthesis of various derivatives .
Chemical Reactions Analysis
Types of Reactions
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine-2-carboxylic acid, ionic liquids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in multi-component reactions to synthesize various heterocyclic compounds.
Biology: Acts as a neuroprotective and immunological agent due to its role as a metabolite of L-tryptophan.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the synthesis of coordination compounds with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, thereby inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: An isomer with the carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in biological systems make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(4-11)5-1-2-7(8(12)13)10-3-5/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
JWRPCRWNGORVFY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)






![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
